2-Chloro-2'-iodobenzophenone
Overview
Description
2-Chloro-2'-iodobenzophenone is a useful research compound. Its molecular formula is C13H8ClIO and its molecular weight is 342.56 g/mol. The purity is usually 95%.
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Scientific Research Applications
Oxidative Dearomatization in Synthetic Chemistry
2-Chloro-2'-iodobenzophenone is involved in oxidative dearomatization processes, contributing to the synthesis of complex organic structures. For example, the oxidative dearomatization of phenols and anilines via λ3- and λ5-iodane-mediated phenylation and oxygenation demonstrates the compound's utility in regioselective dearomatizing 2-phenylation into cyclohexa-2,4-dienone derivatives, which is crucial for synthesizing pharmacologically active molecules and natural products (Quideau et al., 2005).
Environmental Impact and Disinfection Byproducts
The compound's derivatives have been studied in the context of environmental science, particularly concerning the formation of iodinated disinfection byproducts (I-DBPs) during household cooking processes. These processes involve residual chlorine/chloramines in tap water reacting with iodide in iodized table salt, forming potentially toxic I-DBPs. This research highlights the environmental and health impacts of chlorination treatments and suggests strategies for controlling I-DBP formation (Pan et al., 2016).
Mechanisms of Dioxin Formation
Studies on the oxidative thermal degradation of chlorophenols, closely related to this compound, have elucidated mechanisms of dioxin formation. Such research is critical for understanding and mitigating the environmental impact of dioxins, which are potent environmental pollutants. The findings contribute to a better grasp of how chlorinated organic compounds degrade and form more harmful substances under specific conditions (Evans & Dellinger, 2005).
Novel Disinfection Byproducts from UV Filters
Another area of application is in the study of novel disinfection by-products (DBPs) formed during the chlorination treatment of UV filters in swimming pool water. The transformation products, including chlorobenzoquinone and phenyl benzoquinones, highlight the potential ecological and health risks associated with chlorination disinfection processes. This research emphasizes the importance of monitoring and controlling water treatment processes to minimize harmful DBP formation (Sun et al., 2019).
Properties
IUPAC Name |
(2-chlorophenyl)-(2-iodophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClIO/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYPPOBHGIGJOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10513671 | |
Record name | (2-Chlorophenyl)(2-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10513671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76049-51-9 | |
Record name | (2-Chlorophenyl)(2-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10513671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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